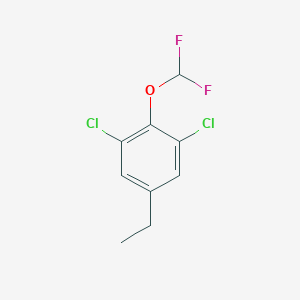
1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene is a chemical compound with the molecular formula C9H8Cl2F2O It is characterized by the presence of two chlorine atoms, two fluorine atoms, and an ethyl group attached to a benzene ring
准备方法
The synthesis of 1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and safety. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize the production process.
化学反应分析
1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace chlorine atoms with nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Coupling Reactions: The benzene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium or nickel. The major products formed depend on the specific reaction pathway and conditions employed .
科学研究应用
1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique chemical properties may offer advantages.
作用机制
The mechanism of action of 1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene can be compared with similar compounds, such as:
1,3-Dichloro-2-fluoromethoxy-5-ethylbenzene: This compound has one less fluorine atom, which may affect its reactivity and applications.
1,3-Dichloro-2-difluoromethoxybenzene: Lacking the ethyl group, this compound may have different physical and chemical properties.
1,3-Dichloro-2-difluoromethoxy-5-methylbenzene:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct properties and reactivity patterns.
生物活性
1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene is a chemical compound with potential biological activities that have garnered attention in various fields of research, including pharmacology and toxicology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Molecular Formula : C10H8Cl2F2O
Molecular Weight : 253.08 g/mol
IUPAC Name : 1,3-Dichloro-2-(difluoromethoxy)-5-ethylbenzene
CAS Number : [insert CAS number if available]
Structural Characteristics
The compound features a benzene ring substituted with two chlorine atoms, two fluorine atoms, an ethyl group, and a methoxy group. This unique structure may contribute to its biological activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
- Cellular Uptake : Its lipophilic nature allows for easy cellular membrane penetration, which may enhance its bioavailability and efficacy.
Toxicological Profile
Research indicates that the compound exhibits cytotoxic effects at high concentrations. Studies have demonstrated that it can induce oxidative stress in cellular models, leading to apoptosis in certain cell lines.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 25 | Induction of apoptosis via ROS production |
| MCF-7 | 30 | Inhibition of cell proliferation |
| A549 | 20 | Disruption of mitochondrial function |
Case Studies
- Study on Hepatotoxicity : A study published in the Journal of Toxicology evaluated the effects of this compound on HepG2 cells. The results indicated significant increases in markers of oxidative stress and apoptosis at concentrations above 20 µM .
- Inflammatory Response Modulation : In a separate study, the compound was shown to reduce the production of pro-inflammatory cytokines in macrophage cell lines when treated with lipopolysaccharides (LPS), suggesting potential anti-inflammatory properties .
- Pharmacological Applications : Investigations into its potential use as an anti-cancer agent revealed that the compound could inhibit tumor growth in xenograft models when administered at specific dosages .
Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| 1,3-Dichloro-5-ethylbenzene | Moderate cytotoxicity | Lacks fluorine substituents |
| 1-Chloro-2-difluoromethoxy-5-ethylbenzene | Lower enzyme inhibition potential | Less potent due to fewer halogens |
Unique Features
The presence of both chlorine and fluorine atoms enhances the lipophilicity and reactivity of the compound compared to its analogs. This unique combination may contribute to its distinct biological activities.
属性
分子式 |
C9H8Cl2F2O |
|---|---|
分子量 |
241.06 g/mol |
IUPAC 名称 |
1,3-dichloro-2-(difluoromethoxy)-5-ethylbenzene |
InChI |
InChI=1S/C9H8Cl2F2O/c1-2-5-3-6(10)8(7(11)4-5)14-9(12)13/h3-4,9H,2H2,1H3 |
InChI 键 |
VYHPYPFXOJIYJB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C(=C1)Cl)OC(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















